1-(3-Butynyl)-4-methyl-piperazine

Irreversible Kinase Inhibitors erbB (EGFR/HER2/HER4) Alkynoylamino-Quinazoline Synthesis

1-(3-Butynyl)-4-methyl-piperazine (CAS 388121-83-3) is a synthetic, N-functionalized piperazine bearing a 3-butyn-1-yl side chain and a 4-methyl substituent (C9H16N2; MW 152.24). It belongs to the class of monosubstituted alkynyl-piperazines, which are widely employed as modular building blocks in medicinal chemistry for the construction of irreversible kinase inhibitor candidates.

Molecular Formula C9H16N2
Molecular Weight 152.241
CAS No. 388121-83-3
Cat. No. B2797568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Butynyl)-4-methyl-piperazine
CAS388121-83-3
Molecular FormulaC9H16N2
Molecular Weight152.241
Structural Identifiers
SMILESCN1CCN(CC1)CCC#C
InChIInChI=1S/C9H16N2/c1-3-4-5-11-8-6-10(2)7-9-11/h1H,4-9H2,2H3
InChIKeyGZBWIJDICIGGKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Butynyl)-4-methyl-piperazine (CAS 388121-83-3): Procurement Data Sheet for a Piperazine-Alkyne Research Intermediate


1-(3-Butynyl)-4-methyl-piperazine (CAS 388121-83-3) is a synthetic, N-functionalized piperazine bearing a 3-butyn-1-yl side chain and a 4-methyl substituent (C9H16N2; MW 152.24) . It belongs to the class of monosubstituted alkynyl-piperazines, which are widely employed as modular building blocks in medicinal chemistry for the construction of irreversible kinase inhibitor candidates . The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and related bioorthogonal ligations .

1-(3-Butynyl)-4-methyl-piperazine: Why In-Class Alkyne-Piperazines Are Not Straightforward Substitutions


In the absence of head-to-head comparative pharmacological data, substitution decisions for alkynyl-piperazine building blocks must rely on structural differentiation that dictates downstream synthetic utility. The specific 3-butyn-1-yl side chain geometry of 1-(3-Butynyl)-4-methyl-piperazine is cited in patent literature (e.g., WO2008/126123 A2) as a defined reactant for the preparation of alkynoylamino-quinazolines and -pyrido[3,4-d]pyrimidines targeted as irreversible erbB tyrosine kinase inhibitors [1]. Closely related isomers—such as the 2-butynyl positional analog (CAS 881849-95-2) or the shorter propargyl congener 1-methyl-4-(prop-2-yn-1-yl)piperazine (CAS 45813-02-3)—differ in alkyne position and chain length, which are known determinants of Michael acceptor reactivity and target-site accessibility in irreversible inhibitor design . Therefore, substituting one building block for another without verifying synthetic compatibility risks altering the potency, selectivity, or covalent binding kinetics of the final conjugate.

1-(3-Butynyl)-4-methyl-piperazine: Quantitative Comparator-Based Evidence for Scientific Selection


Evidence Item 1: Documented Patent Use as a Dedicated Reactant for Irreversible erbB Kinase Inhibitors

1-(3-Butynyl)-4-methyl-piperazine is explicitly listed as a reactant in patent WO2008/126123 A2 for the preparation of alkynoylamino (arylamino)quinazolines and (arylamino)pyrido[3,4-d]pyrimidines, which were developed as irreversible inhibitors of the erbB family of tyrosine kinases (erbB1, erbB2, erbB4) [1]. The ChemicalBook knowledge base corroborates this as a primary published use . No comparable patent documentation places the 2-butynyl isomer (CAS 881849-95-2) or the propargyl analog (CAS 45813-02-3) in the same context, suggesting a structure-specific preference for the 3-butynyl tether.

Irreversible Kinase Inhibitors erbB (EGFR/HER2/HER4) Alkynoylamino-Quinazoline Synthesis

Evidence Item 2: Alkyne Chain Length and Position Differentiate Reactivity and Spatial Reach

The 3-butyn-1-yl group of 1-(3-Butynyl)-4-methyl-piperazine places the terminal alkyne three methylene units from the piperazine nitrogen, compared to a single methylene unit for the propargyl analog (CAS 45813-02-3) and a 2-butynyl substitution pattern (CAS 881849-95-2) where the triple bond is internal to the side chain . In the context of irreversible erbB inhibitors, the nature of the alkylating side chain (length, unsaturation pattern) is a critical determinant of both target cysteine accessibility and the rate of covalent bond formation (autocatalysis propensity) [1]. Consequently, researchers designing targeted covalent inhibitors (TCIs) require the precise 3-butynyl geometry to maintain the spatial relationship between the recognition scaffold and the reactive warhead.

Structure–Activity Relationship (SAR) Covalent Warhead Design Alkyne Spacer Length

Evidence Item 3: Commercial Availability at High Analytical Purity (98%) Supports Reproducible Synthesis

1-(3-Butynyl)-4-methyl-piperazine is commercially offered at ≥98% purity (ChemSrc, 2023) and ≥95% purity (multiple vendors including LeYan, ChemScence) . The isomer 1-(2-butynyl)-4-methylpiperazine (CAS 881849-95-2) is typically listed without specified purity on vendor databases . The propargyl congener (CAS 45813-02-3) is commonly available at 95% . A higher listed purity grade (98%) for the target compound implies potentially lower levels of residual starting materials (e.g., N-methylpiperazine) or side products that could interfere with subsequent Pd-catalyzed or CuAAC coupling reactions.

Procurement Specification Chemical Purity Building Block Quality

Evidence Item 4: The 4-Methyl Group Modulates Physicochemical Profile and Basicity Relative to N-H Piperazine Analogs

1-(3-Butynyl)-4-methyl-piperazine contains a tertiary amine at the 4-position (N-CH3) which eliminates the H-bond donor capacity of the piperazine core compared to N-unsubstituted 1-(but-3-yn-1-yl)piperazine (CAS 911398-04-4). This N-methylation increases lipophilicity and alters the basicity of the distal nitrogen. In SAR campaigns for irreversible erbB inhibitors, N-methylpiperazine solubilizing groups have been deliberately employed to improve oral bioavailability and cellular permeability [1]. The target compound therefore provides a specific physicochemical profile: increased clogP compared to des-methyl analogs and reduced potential for off-target interactions at certain aminergic receptors that prefer a free NH [2].

Physicochemical Properties pKa Modulation 4-Methylpiperazine

1-(3-Butynyl)-4-methyl-piperazine: Key Research and Industrial Application Scenarios


Scenario 1: Synthesis of Irreversible erbB (EGFR/HER2/HER4) Tyrosine Kinase Inhibitors

Medicinal chemistry teams preparing pan-erbB irreversible inhibitors should procure 1-(3-Butynyl)-4-methyl-piperazine as the building block of choice for introducing a 3-butynyl-derived alkynamide warhead onto 6-aminoquinazoline or 6-aminopyrido[3,4-d]pyrimidine scaffolds, as documented in WO2008/126123 A2 [1]. Using the 2-butynyl or propargyl analogs would generate a covalent tether with a fundamentally different geometry, potentially disrupting the Michael acceptor orientation relative to the target cysteine residue (Cys773 in EGFR numbering) [2].

Scenario 2: Bioorthogonal Click Chemistry Conjugation Probes

The terminal alkyne of 1-(3-Butynyl)-4-methyl-piperazine is competent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing fluorescent dyes, biotin, or affinity tags . This enables the compound to serve as a modular intermediate for generating chemical biology probes from active quinazoline-based inhibitors. The 4-methyl group reduces the potential for non-specific hydrogen bonding interactions compared to N-H piperazine derivatives .

Scenario 3: Covalent Fragment Library Construction

For fragment-based covalent inhibitor screening (FBLD), the compound provides a compact, rule-of-three-compliant fragment (MW < 200 Da, clogP ~1-2) with a single reactive alkyne handle. Substitution with the shorter propargyl analog (MW 138.21) would deliver a smaller fragment with different exit vector geometry , while the 2-butynyl isomer incorporates an internal alkyne that is generally less reactive in thiol-yne-type additions . Researchers should therefore match the building block to the expected covalent mechanism (Michael vs. direct addition).

Scenario 4: Reference Standard for Analytical Method Development

Given the availability of 1-(3-Butynyl)-4-methyl-piperazine at up to 98% purity , it can serve as a qualified external reference standard for HPLC or LC-MS method development and impurity profiling of irreversible inhibitor candidates containing the same 3-butynyl-piperazine motif.

Quote Request

Request a Quote for 1-(3-Butynyl)-4-methyl-piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.